molecular formula C10H12FNO B15274605 2-[Amino(cyclopropyl)methyl]-4-fluorophenol

2-[Amino(cyclopropyl)methyl]-4-fluorophenol

Cat. No.: B15274605
M. Wt: 181.21 g/mol
InChI Key: SOBCBHPUIIDULZ-UHFFFAOYSA-N
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Description

2-[Amino(cyclopropyl)methyl]-4-fluorophenol is a fluorinated phenolic compound that serves as a versatile building block in organic synthesis and pharmaceutical research. This molecule features a cyclopropane ring adjacent to a primary amine and a fluorinated phenol ring, a structure common in the development of bioactive molecules . Research Applications: Compounds with this structural motif are valuable intermediates in medicinal chemistry. The presence of both the amine and phenol functional groups allows for the synthesis of various heterocycles. Specifically, ortho-aminophenol derivatives are recognized precursors for synthesizing benzoxazole and benzoxazine scaffolds, which are core structures in APIs and fluorescent dyes . The fluorine atom and the cyclopropyl group can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity, making this building block particularly useful in drug discovery efforts . Handling and Storage: This product is for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the material safety data sheet (MSDS) for safe handling procedures. The product may require cold-chain transportation and storage to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

2-[amino(cyclopropyl)methyl]-4-fluorophenol

InChI

InChI=1S/C10H12FNO/c11-7-3-4-9(13)8(5-7)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2

InChI Key

SOBCBHPUIIDULZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=C(C=CC(=C2)F)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Amino(cyclopropyl)methyl]-4-fluorophenol typically involves multi-step organic reactions. One common method includes the cyclopropanation of an appropriate precursor, followed by the introduction of the amino group and the fluorophenol moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[Amino(cyclopropyl)methyl]-4-fluorophenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenol moiety, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[Amino(cyclopropyl)methyl]-4-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-[Amino(cyclopropyl)methyl]-4-fluorophenol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Biological Notes References
2-[Amino(cyclopropyl)methyl]-4-fluorophenol C₁₀H₁₂FNO 181.21 Cyclopropyl, 4-fluorophenol, aminomethyl Phenol, amine Potential hydrogen-bonding and metabolic stability due to fluorine substitution
2-[[Cyclopropyl-(4-methylphenyl)methyl]amino]-6-fluorobenzonitrile C₁₈H₁₇FN₂ 280.34 Cyclopropyl, 4-methylphenyl, 6-fluorobenzonitrile Nitrile, amine Nitrile group may enhance lipophilicity; fluorine may reduce metabolic degradation
Benzothiazol-2-yl-(4-fluoro-phenyl)-amine C₁₃H₁₀FN₂S 260.29 Benzothiazole, 4-fluorophenyl, amine Amine, aromatic heterocycle Benzothiazole moiety is associated with antimicrobial and antitumor activity
(Z)-[(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate C₂₄H₁₆BrClFNO₂ 519.75 Bromophenyl, chlorophenyl-cyclopropyl, 4-fluorobenzoate Ester, imine Halogen-rich structure may enhance reactivity but increase toxicity risks
N-(3-Chloro-4-fluorophenyl)-2-((3-(cyclopropyl(ethyl)amino)propyl)amino)-... C₂₁H₂₅ClFN₇O 446.20 Chloro-fluorophenyl, cyclopropyl-ethylamino, imidazopyridine Amidine, heterocycle Imidazopyridine core is common in kinase inhibitors; chlorine may enhance potency

Key Observations

Fluorine vs. Chlorine Substitution: Fluorine in this compound may improve metabolic stability and reduce toxicity compared to chlorinated analogs like those in , where chlorination is linked to increased toxicity in benzene derivatives .

Cyclopropane Impact: Cyclopropane rings in analogs like 2-[[cyclopropyl-(4-methylphenyl)methyl]amino]-6-fluorobenzonitrile () introduce steric constraints that may affect binding affinity or conformation .

Biological Activity Trends :

  • Benzothiazole derivatives () are associated with antimicrobial activity, while imidazopyridine cores () are common in kinase inhibitors, highlighting how core structures dictate applications .

Research Findings and Implications

  • Toxicity Considerations : Chlorinated benzene derivatives () exhibit heightened toxicity, suggesting fluorinated analogs like the target compound may offer safer profiles . However, direct comparative toxicity data for the target compound are lacking.
  • Structural Complexity : Compounds with multiple halogens (e.g., ) show higher molecular weights and complexity, which may limit bioavailability compared to simpler structures like the target compound .

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